Methyl 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate
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Overview
Description
Methyl 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazin ring, a nitro group, and a chlorobenzoylamino group, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazin ring.
Nitration: Introduction of the nitro group is achieved through nitration reactions using nitric acid or other nitrating agents.
Chlorobenzoylation: The chlorobenzoylamino group is introduced via a reaction with chlorobenzoyl chloride in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzoxazin ring and chlorobenzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
Methyl 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and benzoxazin ring play crucial roles in binding to these targets, leading to specific biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(6-Nitro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester: Shares the benzoxazin ring and nitro group but lacks the chlorobenzoylamino group.
Methyl 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-p-aminobenzoylamino-alpha-methylphenylacetate: Similar structure with an amino group instead of a chloro group.
Uniqueness
Methyl 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate is unique due to the presence of the chlorobenzoylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
109227-06-7 |
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Molecular Formula |
C25H20ClN3O6 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
methyl 2-[4-[(4-chlorobenzoyl)-(6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate |
InChI |
InChI=1S/C25H20ClN3O6/c1-15(25(31)34-2)16-5-9-19(10-6-16)28(24(30)17-3-7-18(26)8-4-17)23-14-35-22-12-11-20(29(32)33)13-21(22)27-23/h3-13,15H,14H2,1-2H3 |
InChI Key |
SXAFUTXAFHCNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2)C(=O)C4=CC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
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